molecular formula C16H15F3N2 B11834340 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11834340
M. Wt: 292.30 g/mol
InChI Key: AXPCUCXRGSTVHJ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This core framework is found in a myriad of bioactive molecules, including antibiotic natural products like helquinoline, antimalarial agents, and synthetic pharmaceuticals such as CETP (Cholesteryl Ester Transfer Protein) inhibitors investigated for treating atherosclerosis and cardiovascular diseases by modulating plasma lipid levels . The compound features a trifluoromethylphenyl substituent, a common pharmacophore that enhances metabolic stability and binding affinity in drug discovery . Recent scientific literature highlights the significant research value of 1,2,3,4-tetrahydroquinoline derivatives as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is an attractive therapeutic target, particularly for the treatment of castration-resistant prostate cancer (CRPC), where inverse agonists have demonstrated the ability to suppress tumor growth in preclinical models by potently inhibiting the expression of the androgen receptor (AR) and its oncogenic variants . The structural motif of a 4-amino group on the tetrahydroquinoline ring is a key feature in various biologically active compounds and can serve as a versatile building block for further chemical functionalization, enabling structure-activity relationship (SAR) studies . This product is intended for use in pharmaceutical research, hit-to-lead optimization, and exploratory biology to further investigate its mechanism of action and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)12-7-3-1-5-10(12)15-9-13(20)11-6-2-4-8-14(11)21-15/h1-8,13,15,21H,9,20H2

InChI Key

AXPCUCXRGSTVHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=CC=C3C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Phosphorus Pentoxide-Mediated Cyclization

A prominent method involves the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH). This approach, detailed in patent WO2007116922A1, achieves intramolecular cyclization under mild conditions (50–80°C, 4–6 hours), yielding the tetrahydroquinoline core with a racemic mixture. The reaction proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the adjacent amine to form the six-membered ring. Key advantages include:

  • Yield : 60–70% for racemic product.

  • Stereochemical control : Requires subsequent resolution steps to isolate enantiomerically pure forms.

Palladium-Catalyzed Intramolecular Amination

Copper- and palladium-mediated cyclizations offer enhanced stereoselectivity. For instance, WO2013186666A1 describes a Cu-mediated intramolecular amination of prochiral ketones to construct the tetrahydroquinoline scaffold. This method leverages palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., BINAP) to achieve enantiomeric excess (ee) >90%.

Catalytic Asymmetric Synthesis

Chiral Reduction of Prochiral Ketones

Corey’s (R)-Me-CBS oxazaborolidine reagent enables asymmetric reduction of ketone intermediates. In the synthesis outlined in Organic Letters (2009), this strategy achieves >95% ee for the target compound. The prochiral ketone is prepared via Friedel-Crafts acylation, followed by chiral reduction to install the stereogenic center.

Table 1: Key Parameters for Asymmetric Reduction

ParameterValueSource
Catalyst(R)-Me-CBS oxazaborolidine
Temperature−78°C to 25°C
Yield82–88%
Enantiomeric Excess (ee)94–98%

Titanium-Catalyzed Hydroaminoalkylation

A titanium complex (2,6-bis(phenylamino)pyridinato Ti) catalyzes regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, forming linear intermediates. Subsequent Buchwald–Hartwig amination closes the tetrahydroquinoline ring with 75–85% yield.

Multi-Component Approaches

Povarov Reaction

The Povarov reaction, a three-component protocol involving aniline derivatives, aldehydes, and enamines, provides rapid access to tetrahydroquinolines. WO2016024858A1 reports its application for synthesizing 2-ethyl-6-trifluoromethyl analogs. Key steps include:

  • Imine formation : Aniline reacts with propionaldehyde in CH₂Cl₂.

  • Cycloaddition : N-vinylformamide and TsOH catalyze [4+2] cyclization.

  • Hydrolysis : Acidic workup yields the amine.

Table 2: Povarov Reaction Optimization

ConditionOptimal ValueYieldSource
CatalystTsOH (2 mol%)59%
SolventCH₂Cl₂59%
Temperature0°C to RT59%

Visible Light-Mediated Oxidation

A photochemical method reported in De Gruyter (2023) utilizes (diacetoxyiodo)benzene and blue LED light to oxidize 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline. This electron-donor-acceptor (EDA) complex-mediated process avoids photocatalysts, achieving 70–80% yield under ambient conditions.

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization routes (P₂O₅/MsOH) are cost-effective but require resolution steps.

  • Catalytic asymmetric synthesis offers high enantiopurity but involves expensive catalysts.

  • Multi-component reactions balance speed and atom economy but face challenges in regiocontrol .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation at the C3-C4 position under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media converts the tetrahydroquinoline moiety to a quinoline derivative by dehydrogenation.

  • Chromium trioxide (CrO₃) selectively oxidizes the amine group to a nitroso intermediate at low temperatures.

ReagentConditionsProductYield (%)Reference
KMnO₄/H₂SO₄0°C, 2 hQuinoline derivative78
CrO₃/CH₃COOHRT, 1 h4-Nitroso-tetrahydroquinoline65

Reduction Reactions

The primary amine group and aromatic system exhibit distinct reduction behaviors:

  • Sodium borohydride (NaBH₄) reduces imine intermediates without affecting the trifluoromethyl group.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring under high pressure (50 psi), yielding decahydroquinoline derivatives .

ReagentConditionsSelectivityYield (%)Reference
NaBH₄/MeOHRT, 30 minImine → Amine92
H₂ (50 psi)/Pd-C80°C, 12 hRing saturation85

Substitution Reactions

The trifluoromethylphenyl group directs electrophilic substitution, while the amine participates in nucleophilic reactions:

  • Nucleophilic aromatic substitution occurs at the para position of the trifluoromethylphenyl group using NaN₃ in DMF .

  • Buchwald-Hartwig amination introduces aryl groups to the tetrahydroquinoline core via Pd(OAc)₂/XPhos catalysis .

Reaction TypeReagents/ConditionsProductYield (%)Reference
ElectrophilicHNO₃/H₂SO₄, 0°CNitro derivative at C670
NucleophilicNaN₃/DMF, 120°CAzide substitution at C4′88
Cross-couplingPd(OAc)₂/XPhos, K₃PO₄, toluene, 100°CAryl-substituted tetrahydroquinoline82

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic systems:

  • Intramolecular cyclization with P₂O₅/MSA forms tricyclic benzazepines .

  • Imino Diels-Alder reactions with N-vinyl lactams yield fused polycyclic architectures under acetic acid catalysis .

ReactionConditionsProductYield (%)Reference
Povarov reactionCPA (10 mol%), DCE, RT, 24 hHexahydropyrrolo[3,2-c]quinoline76
Diels-AlderAcOH, 80°C, 6 hPyrrolidinone-fused derivative68

Functional Group Transformations

The amine group undergoes acylation and sulfonylation:

  • Acetic anhydride acetylates the primary amine in pyridine (90% yield).

  • Trifluoromethanesulfonyl chloride forms a stable sulfonamide derivative under Schotten-Baumann conditions .

Stereochemical Considerations

  • Chiral phosphoric acid (CPA) catalysts enable enantioselective Povarov reactions, achieving enantiomeric ratios (er) up to 99:1 .

  • Corey’s (R)-Me CBS reagent reduces ketone intermediates with >98% ee in asymmetric syntheses .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study involving related compounds demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/ml, suggesting potential as future antituberculosis agents .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. Studies have shown that similar tetrahydroquinoline derivatives can modulate inflammatory responses in animal models. This modulation occurs through the inhibition of phosphodiesterase enzymes, leading to reduced levels of inflammatory mediators such as cytokines .

Anticancer Activity

Preliminary investigations into the anticancer properties of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine have shown promising results. In vitro assays conducted by the National Cancer Institute (NCI) indicated significant cell growth inhibition across various cancer cell lines . The compound's ability to target specific cellular pathways makes it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results showed that compounds structurally related to 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibited potent antibacterial activity. The study highlighted the potential for these compounds to be developed as new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving mouse models of inflammation, researchers administered tetrahydroquinoline derivatives and observed a significant reduction in inflammation markers compared to control groups. This study provided insights into the mechanisms by which these compounds exert their anti-inflammatory effects, particularly through modulation of immune cell activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Mycobacterium smegmatis
Anti-inflammatoryReduced inflammation in animal models
AnticancerSignificant cell growth inhibition in cancer cell lines

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several tetrahydroquinoline derivatives, as highlighted in patent literature and chemical databases. Below is a comparative analysis of select analogues:

Compound Name CAS No. Substituents/Modifications Structural Similarity Score
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine (Target Compound) N/A -CF₃ at phenyl position 2; -NH₂ at tetrahydroquinoline position 4 Reference (1.00)
6-Fluoro-1,2,3,4-tetrahydroquinoline 59611-52-8 -F at tetrahydroquinoline position 6; no phenyl substitution 0.94
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine 1026-05-7 -CH₃ at tetrahydroquinoline position 2; -NH-Ph at position 4 0.75
4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl (Patent Example) Not Disclosed -Cl at phenyl position 4; -CF₃-pyridinyl substitution at phenyl position 2 N/A
1,2,3,4-Tetrahydroquinolin-4-amine 801156-77-4 No phenyl substitution; -NH₂ at position 4 0.73

Functional and Pharmacological Insights

  • Trifluoromethyl vs. Halogen Substituents: The -CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability compared to halogens like -F or -Cl. For instance, 6-Fluoro-1,2,3,4-tetrahydroquinoline (similarity 0.94) lacks the phenyl-CF₃ moiety, likely reducing its binding affinity to targets sensitive to hydrophobic interactions .
  • Aromatic Substitution Patterns : The patent EP 4 374 877 A2 highlights analogues with pyridinyl or pyrimidinyl substituents (e.g., 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl), which exhibit improved solubility and kinase inhibition profiles compared to the phenyl-CF₃ derivative .
  • Amine Position and Bioactivity: The -NH₂ group at position 4 is critical for hydrogen bonding in receptor interactions. Its absence or replacement (e.g., in 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine) reduces similarity scores (0.75) and may diminish target engagement .

Research Findings and Implications

Pharmacodynamic Profiles

  • Kinase Inhibition: Compounds with -CF₃ and pyrimidinyl groups (as in patent examples) show nanomolar IC₅₀ values against tyrosine kinases, whereas the target compound’s activity remains uncharacterized in public datasets .
  • Metabolic Resistance : The -CF₃ group is associated with slower hepatic clearance compared to -CH₃ or -F substituents, as observed in structurally related metabolites .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C16H15F3N2
  • Molecular Weight : 292.30 g/mol
  • CAS Number : 1956371-77-9

Biological Activity

Research has shown that 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine exhibits several biological activities:

  • Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating specific signaling pathways.
  • Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : The tetrahydroquinoline framework is known for neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

The biological effects of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine are believed to stem from its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to interact with multiple receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.

Synthesis

The synthesis of 2-(2-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic synthesis techniques:

  • Formation of Tetrahydroquinoline Core : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
  • Amine Functionalization : The final step involves the introduction of the amine group at the 4-position through reductive amination or similar methodologies.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM).
  • Antimicrobial Testing : In a study published in Antibiotics, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amineStructureDifferent trifluoromethyl position; potential variations in biological activity.
4-Methoxy-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-5-amineStructureMethoxy substitution may alter solubility and receptor interactions.
1-Amino-3-(trifluoromethyl)quinolineStructureSimpler structure; lacks tetrahydroquinoline's complexity but retains some biological relevance.

Q & A

Q. Basic Research Focus

  • 1H NMR : Critical for verifying regiochemistry and substituent integration. For example, reports distinct shifts for trifluoromethyl groups (δ 7.8–8.2 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • LC-MS : Detects impurities (<2%) and confirms molecular ion peaks (e.g., [M+H]+ at m/z 350–400 for trifluoromethyl derivatives).
  • Elemental Analysis : Validates stoichiometry, especially for nitrogen and fluorine content.

What methodological approaches are recommended for establishing structure-activity relationships (SAR) in trifluoromethyl-substituted tetrahydroquinoline derivatives?

Q. Advanced Research Focus

  • Stepwise Functionalization : Modify substituents at the 2-phenyl or 4-amine positions (as in ’s patent compounds) and test for activity shifts .
  • Isosteric Replacement : Replace trifluoromethyl with chloro or methyl groups to assess hydrophobic/hydrophilic balance (e.g., ’s chloro-trifluoromethyl analogs) .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular dynamics to identify critical binding interactions, such as π-π stacking with aromatic residues.

How should researchers design experiments to evaluate the metabolic stability of this compound?

Q. Advanced Research Focus

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. ’s metabolites (e.g., N-cyclopropyl-indazole derivatives) suggest oxidative pathways for trifluoromethyl groups .
  • Isotope Labeling : Use 19F-NMR to track metabolic byproducts in real time.
  • CYP450 Inhibition Studies : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions.

How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Q. Advanced Research Focus

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) that cause peak splitting.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in crowded aromatic regions (δ 6.5–8.5 ppm).
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied in ’s analogs .

What strategies optimize the solubility of this compound for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : Convert the free amine to hydrochloride salts (e.g., ’s dihydrochloride derivatives, 68% yield) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-amine position to enhance bioavailability.
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility without altering activity.

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